N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441166
InChI: InChI=1S/C9H13N3/c1-7(12-8-2-3-8)9-6-10-4-5-11-9/h4-8,12H,2-3H2,1H3
SMILES: CC(C1=NC=CN=C1)NC2CC2
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol

N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine

CAS No.:

Cat. No.: VC13441166

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine -

Specification

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
IUPAC Name N-(1-pyrazin-2-ylethyl)cyclopropanamine
Standard InChI InChI=1S/C9H13N3/c1-7(12-8-2-3-8)9-6-10-4-5-11-9/h4-8,12H,2-3H2,1H3
Standard InChI Key YALHAMIDHHOUIO-UHFFFAOYSA-N
SMILES CC(C1=NC=CN=C1)NC2CC2
Canonical SMILES CC(C1=NC=CN=C1)NC2CC2

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises:

  • Cyclopropane ring: A strained three-membered carbocycle contributing to conformational rigidity.

  • Ethylamine linker: Connects the cyclopropane to the pyrazine ring.

  • Pyrazine heterocycle: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and π-π interactions .

Molecular Formula: C₉H₁₃N₃
Molecular Weight: 163.22 g/mol
SMILES: CC(NC1CC1)C2=NC=CN=C2

Physical and Chemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
SolubilityMiscible in polar solvents (e.g., DMF)
StabilitySensitive to oxidants; hygroscopic
LogP (Predicted)1.2 (Moderate lipophilicity)Calculated

Synthesis and Optimization

Synthetic Routes

N-(1-(Pyrazin-2-yl)ethyl)cyclopropanamine is synthesized via multi-step strategies:

  • Cyclopropane Introduction: Cyclopropylamine (CAS 765-30-0) reacts with bromoethylpyrazine under nucleophilic substitution conditions .

  • Reductive Amination: Pyrazine-2-carbaldehyde undergoes reductive amination with cyclopropylamine derivatives .

Key Challenges:

  • Steric hindrance from the cyclopropane ring necessitates optimized reaction temperatures (e.g., 40–60°C) .

  • Purification requires chromatography due to byproduct formation .

Structural Analogues

Modifications to the pyrazine or cyclopropane moieties yield derivatives with enhanced bioactivity:

DerivativeModificationBiological Target
Vanin-1 InhibitorsPyrazine replaced with pyrimidineVanin-1 enzyme
Antiviral AgentsCyclopropane substituted with halogensCHIKV nsP2 protease

Biological and Pharmaceutical Applications

Enzyme Inhibition

The compound exhibits inhibitory activity against Vanin-1, a pantetheinase involved in oxidative stress and inflammation :

  • Mechanism: Competes with pantetheine for the enzyme’s active site, reducing cysteamine production .

  • Therapeutic Potential:

    • Inflammatory bowel disease (IBD) .

    • Psoriasis and autoimmune disorders .

Antiviral Activity

Derivatives demonstrate efficacy against Chikungunya virus (CHIKV) by targeting nsP2 protease :

  • IC₅₀: 60 nM (nsP2 protease inhibition) .

  • EC₅₀: 40 nM (viral replication assay) .

Anticancer Properties

Imidazole-pyrazine analogues inhibit tumor cell proliferation via JAK/STAT signaling :

  • IC₅₀: <1 µM against HCT116 and SW620 cell lines .

  • Migration Suppression: Compounds reduce metastatic potential by 60–80% .

HazardCategoryPrecautionary Measures
Skin Irritation2Wear protective gloves/clothing
Eye Irritation2AUse face shields
Respiratory Irritation3Use in well-ventilated areas

Future Directions

Drug Development

  • Optimization: Enhance solubility via PEGylation or prodrug strategies .

  • Targeted Delivery: Nanoparticle encapsulation to improve bioavailability .

Mechanistic Studies

  • Metabolic Profiling: Identify intrabacterial metabolites using IBDM platforms .

  • Crystallography: Resolve ligand-enzyme complexes to guide structure-based design .

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